trans-3-Amino-cyclohexanol hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of trans-3-Amino-cyclohexanol hydrochloride involves multiple steps, starting from readily available precursors. For instance, the synthesis of related compounds like trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, involves acetylation followed by hydrogenation under specific conditions to achieve high selectivity and reactant conversion (Li Jia-jun, 2012).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic methods like infrared, 1H, and 13C NMR spectroscopy. These techniques provide insights into the molecular configurations and the trans/cis isomer ratios, crucial for understanding the chemical behavior of trans-3-Amino-cyclohexanol hydrochloride and related compounds.
Chemical Reactions and Properties
Trans-3-Amino-cyclohexanol hydrochloride participates in various chemical reactions, demonstrating its versatility as a building block in organic synthesis. For instance, its derivatization and reactions with other compounds are pivotal in synthesizing enzyme inhibitors and other pharmacologically relevant molecules (H. Schaeffer et al., 1964).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, significantly influence the compound's applications and handling. Co-crystal formation with various organic acids has been investigated to enhance solubility and pharmaceutical properties, demonstrating the compound's adaptability in formulation science (Yu-heng Ma et al., 2015).
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Trans-3-amino-cyclohexanol hydrochloride is utilized as a precursor for synthesizing various pharmaceutical intermediates. For instance, trans-4-(N-acetylamido)cyclohexanol, an important intermediate for pharmaceutical applications, can be synthesized from p-aminophenol through a two-step process involving acetylation followed by catalytic hydrogenation, achieving a high selectivity and yield for the trans-isomer (Li Jia-jun, 2012) Li Jia-jun. (2012). Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol. Journal of Changzhou University.
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin burns, eye damage, and may be harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-GEMLJDPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733742 |
Source
|
Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124555-43-7 |
Source
|
Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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